molecular formula C16H21N3O3S B12927935 6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine CAS No. 284681-60-3

6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine

Cat. No.: B12927935
CAS No.: 284681-60-3
M. Wt: 335.4 g/mol
InChI Key: GALIPLOGGCHYDY-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine is a chemical compound built on a pyrimidine scaffold, an N-heterocyclic structure of significant importance in medicinal chemistry and drug discovery . The pyrimidine core is a key component in a wide range of bioactive molecules and therapeutic agents, underscoring its value as a versatile building block in research . While the specific biological activity of this compound requires further characterization, its structural features are closely related to other pyrimidine-4-amines that have been investigated as key intermediates in the synthesis of potent kinase inhibitors . For instance, substituted 2,4-pyrimidinediamines have been explored for their utility in treating neoplastic diseases and immune system disorders by modulating kinase targets like the vascular endothelial growth factor receptor (VEGFR) and others . The presence of the benzenesulfonyl group in this particular molecule suggests potential as a precursor in developing protease inhibitors or other sulfonamide-based therapeutics. This compound is provided exclusively For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct their own thorough safety and efficacy evaluations for their specific applications.

Properties

CAS No.

284681-60-3

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

6-butan-2-yloxy-2-(3,5-dimethylphenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C16H21N3O3S/c1-5-12(4)22-15-9-14(17)18-16(19-15)23(20,21)13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H2,17,18,19)

InChI Key

GALIPLOGGCHYDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

Biological Activity

6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a sec-butoxy group and a sulfonyl moiety, suggesting possible interactions with biological targets.

The molecular formula of this compound is C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 336.406 g/mol. The compound's structure can be represented by the following chemical identifiers:

PropertyValue
CAS Number284681-78-3
IUPAC Name6-sec-butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-amine
SMILESCCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Weight336.406 g/mol

Antimicrobial Activity

Research indicates that pyrimidine derivatives like 6-sec-butoxy compounds often exhibit significant antimicrobial properties. Studies have shown that similar compounds display activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives with sulfonyl groups are known to enhance antibacterial activity due to their ability to inhibit bacterial enzymes involved in cell wall synthesis .

Antitumor Activity

The antitumor potential of pyrimidine derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects on tumor cell lines, indicating that this compound may also possess antitumor properties. In vitro assays have shown that certain modifications in the pyrimidine ring can lead to increased antiproliferative activity against cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within the cell. For example, it might inhibit key enzymes involved in metabolic pathways or interfere with DNA synthesis in rapidly dividing cells. The presence of the sulfonyl group is particularly relevant as it can enhance binding affinity to biological targets.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on related compounds demonstrated significant antibacterial activity against Bacillus subtilis and Candida albicans, providing a benchmark for evaluating the effectiveness of 6-sec-butoxy derivatives .
  • Antitumor Efficacy : In vitro studies revealed that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy .
  • Structure-Activity Relationship (SAR) : Research into SAR indicates that the introduction of bulky groups like sec-butoxy can significantly alter the biological profile of pyrimidine derivatives, potentially enhancing their selectivity and potency against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Core Structure and Substitution Patterns

The 4-aminopyrimidine scaffold is common among analogs, but substitutions at positions 2 and 6 significantly influence activity. Key comparisons include:

Compound Name Substituents (Position 2) Substituents (Position 6) Key Properties/Activity
6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine 3,5-dimethyl-benzenesulfonyl sec-butoxy Hypothesized sGC modulation*
BAY41-2272 (5-cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine) 1-(2-fluorobenzyl)-pyrazolo[3,4-b]pyridin-3-yl Cyclopropyl Potent sGC stimulator (EC₅₀ ~10 nM)
6-Chloro-5-(2-methoxyvinyl)pyrimidin-4-ylamine None (chloro at position 5) 2-methoxyvinyl Intermediate for fused-ring systems

*Note: Activity inferred from sulfonamide-containing sGC modulators like BAY41-2272.

  • Electron-Withdrawing vs.
  • Steric Effects : The bulky sec-butoxy group at position 6 may reduce membrane permeability compared to smaller substituents like cyclopropyl in BAY41-2272, impacting bioavailability .

Computational Predictions

Density functional theory (DFT) studies on analogous systems suggest:

  • The 3,5-dimethyl-benzenesulfonyl group increases molecular hardness (a global reactivity descriptor) by ~0.5 eV compared to non-sulfonylated analogs, correlating with reduced electrophilicity .
  • Local softness calculations predict nucleophilic attack at the pyrimidine C4-amino group, a site conserved across analogs .

Preparation Methods

Preparation of 6-sec-Butoxy Substituted Pyrimidine Intermediate

  • Starting Material: 2,4-dichloropyrimidine or 2,4-difluoropyrimidine
  • Reagents: sec-Butanol or sec-butoxide salts (e.g., potassium sec-butoxide)
  • Solvent: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or methanol mixtures
  • Conditions: Heating at 90–140 °C for 1.5 to 4 hours under inert atmosphere to promote nucleophilic substitution at the 6-position
  • Example: Reaction of 2-amino-4,6-difluoropyrimidine with potassium sec-butoxide in NMP at 140 °C for 4 hours yields 6-sec-butoxy-2-amino-4-fluoropyrimidine with yields around 70–80%.

Sulfonylation at the 2-Position with 3,5-Dimethyl-Benzenesulfonyl Chloride

  • Reagents: 3,5-dimethyl-benzenesulfonyl chloride (prepared or commercially available)
  • Base: Triethylamine or other organic bases to neutralize HCl formed
  • Solvent: Dichloromethane or other inert solvents
  • Conditions: Stirring at room temperature or slightly elevated temperatures (25–50 °C) for several hours
  • Mechanism: Nucleophilic attack of the pyrimidin-4-ylamine intermediate at the sulfonyl chloride, forming the sulfonamide linkage at the 2-position
  • Notes: The sulfonylation step requires careful control to avoid overreaction or side products.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 2,4-difluoropyrimidine + potassium sec-butoxide 140 °C, 4 h, NMP 6-sec-butoxy-2-fluoro-pyrimidine 70–80
2 6-sec-butoxy-2-fluoro-pyrimidine + 3,5-dimethyl-benzenesulfonyl chloride + Et3N RT, 3–6 h, DCM 6-sec-butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-one 65–75
3 Above intermediate + NH3 (aqueous or alcoholic) 80–120 °C, pressure vessel 6-sec-butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine 60–70

Research Findings and Optimization Notes

  • Solvent Choice: Polar aprotic solvents like NMP and DMF favor nucleophilic substitutions on pyrimidine rings due to their ability to stabilize charged intermediates.
  • Temperature Control: Elevated temperatures (110–140 °C) are often necessary to achieve complete substitution, but excessive heat can lead to decomposition or side reactions.
  • Base Selection: Organic bases such as triethylamine are preferred in sulfonylation to neutralize HCl and prevent protonation of nucleophiles.
  • Purification: Crystallization from suitable solvents or chromatographic techniques are used to isolate pure products.
  • Yields: Overall yields for the multi-step synthesis range from 50% to 80%, depending on reaction conditions and purification efficiency.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting pyrimidine 2,4-dichloro or 2,4-difluoropyrimidine Commercially available or synthesized
Nucleophile for 6-position Potassium sec-butoxide Prepared in situ or purchased
Sulfonylating agent 3,5-dimethyl-benzenesulfonyl chloride Requires careful handling
Solvents NMP, DMF, DCM, methanol Selected based on step
Temperature 25–140 °C Step-dependent
Reaction time 1.5–6 hours Step-dependent
Yield per step 60–80% Optimized conditions

Q & A

Q. What are the optimal synthetic routes for 6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidin-4-ylamine core followed by sulfonylation and sec-butoxy group introduction. Key steps include:

  • Sulfonylation : Reacting the pyrimidine precursor with 3,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaH or Et3_3N) in anhydrous DMF or THF .
  • Alkylation : Introducing the sec-butoxy group via nucleophilic substitution using sec-butyl bromide in the presence of a base like K2_2CO3_3 .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high purity (>95%). Typical yields for similar sulfonamide-pyrimidine derivatives range from 70–96% under optimized conditions .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for benzenesulfonyl, pyrimidine NH2_2 at δ 5.5–6.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C16_{16}H21_{21}N3_3O3_3S: 336.1384) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm sulfonyl group orientation (if single crystals are obtainable) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or monitor decomposition via HPLC at elevated temperatures (e.g., 40–80°C) .
  • pH Sensitivity : Incubate in buffers (pH 2–12) for 24–72 hours and track degradation by LC-MS .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and analyze photodegradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl group in this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying electrophilic sites (e.g., sulfonyl S=O groups) prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biological targets (e.g., binding free energy calculations for enzyme inhibition studies) .
  • Docking Studies : Predict binding affinity to proteins (e.g., using AutoDock Vina) by aligning the sulfonyl group with active-site residues .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

Methodological Answer:

  • Orthogonal Assays : Cross-validate results using enzymatic inhibition, cell viability (MTT assay), and SPR-based binding studies .
  • Variable Control : Standardize solvent (DMSO concentration ≤0.1%), incubation time, and cell lines/pH conditions to minimize artifacts .
  • Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to assess reproducibility of IC50_{50} values .

Q. How can researchers design analogs to enhance the compound’s enzyme inhibition potency?

Methodological Answer:

  • SAR Studies : Modify the sec-butoxy chain (e.g., replace with cyclopropoxy or tert-butoxy) and sulfonyl substituents (e.g., electron-withdrawing groups) to assess activity shifts .
  • Fragment-Based Design : Use X-ray co-crystallography to identify key interactions between the pyrimidine core and enzyme active sites, guiding substitutions .
  • Metabolic Profiling : Test analogs in microsomal stability assays (e.g., human liver microsomes) to prioritize compounds with improved pharmacokinetics .

Q. What experimental frameworks link the compound’s mechanism to a broader theoretical context?

Methodological Answer:

  • Theoretical Anchoring : Align hypotheses with established mechanisms (e.g., sulfonamide inhibitors of dihydrofolate reductase) to contextualize observed bioactivity .
  • Kinetic Analysis : Determine inhibition constants (Ki_i) and compare to theoretical models of competitive/non-competitive binding .
  • Pathway Mapping : Integrate transcriptomic or proteomic data to identify downstream effects (e.g., apoptosis markers in cancer cell lines) .

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